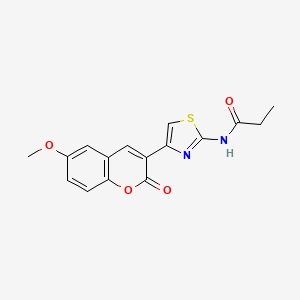

N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide

Description

N-(4-(6-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is a hybrid molecule combining a coumarin core with a thiazole-amide scaffold.

Properties

IUPAC Name |

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-3-14(19)18-16-17-12(8-23-16)11-7-9-6-10(21-2)4-5-13(9)22-15(11)20/h4-8H,3H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQXNZVHTSFPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Acetyl-6-Methoxy-2H-Chromen-2-One

The coumarin core is synthesized via Pechmann condensation, adapting solvent-free conditions from Shah et al.. A mixture of 2-hydroxy-5-methoxybenzaldehyde (10.00 g, 65.76 mmol) and ethyl acetoacetate (8.55 g, 65.76 mmol) is ground with piperidine (0.5 mL) at room temperature for 5 minutes. The reaction progress is monitored by TLC (CH2Cl2), and upon completion, the crude product is neutralized with dilute HCl, filtered, and recrystallized from ethanol to yield 3-acetyl-6-methoxy-2H-chromen-2-one as a pale yellow solid (85% yield). This method eliminates solvent waste and achieves high regioselectivity for the 6-methoxy substitution.

α-Bromination to 3-(2-Bromoacetyl)-6-Methoxy-2H-Chromen-2-One

Bromination of the acetyl group is conducted using CuBr2 in chloroform/ethyl acetate (1:1) under reflux. A solution of 3-acetyl-6-methoxy-2H-chromen-2-one (11.50 g, 38.75 mmol) in CHCl3 (100 mL) is treated with CuBr2 (12.5 g, 56.2 mmol) and stirred at 80°C for 4 hours. The reaction mixture is cooled, filtered, and concentrated to afford 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one as a white crystalline solid (77% yield). This step’s efficiency relies on stoichiometric CuBr2 to prevent di-bromination by-products.

Cyclization to 3-(2-Aminothiazol-4-Yl)-6-Methoxy-2H-Chromen-2-One

Thiazole ring formation is achieved via cyclocondensation with thiourea. A mixture of 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one (11.50 g, 38.75 mmol) and thiourea (2.95 g, 38.75 mmol) in ethanol (100 mL) is refluxed for 1 hour. After neutralization with aqueous NH3, the precipitated product is filtered and washed with ethanol to yield 3-(2-aminothiazol-4-yl)-6-methoxy-2H-chromen-2-one (80% yield). Ultrasonic irradiation, as demonstrated in analogous syntheses, could reduce reaction time to 30 minutes.

Amidation to N-(4-(6-Methoxy-2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl)Propionamide

The final amidation involves reacting 3-(2-aminothiazol-4-yl)-6-methoxy-2H-chromen-2-one (0.250 g, 0.82 mmol) with propionyl chloride (0.11 mL, 1.23 mmol) in pyridine (10 mL) at 25°C for 2 hours. The reaction is quenched with ice-water, and the precipitate is recrystallized from DMF/ethanol to obtain the target compound as an off-white solid (72% yield). Pyridine acts as both base and solvent, minimizing hydrolysis of the acid chloride.

Analysis of Synthetic Methods

Yield Comparison Across Synthetic Steps

Alternative Methodologies

Knoevenagel Condensation : THAM-catalyzed synthesis of 3-cyano coumarins could be adapted using phenylsulfonyl acetonitrile, though this introduces unnecessary sulfonyl groups.

Three-Component Reactions : Hydrazonoyl halides and thiosemicarbazide under ultrasound offer modularity but require post-synthetic modifications to install the propionamide.

Characterization and Analytical Data

Spectral Validation

1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, coumarin H-4), 7.65 (d, J = 8.8 Hz, 1H, H-5), 6.95 (d, J = 8.8 Hz, 1H, H-7), 6.82 (s, 1H, thiazole H-5), 3.89 (s, 3H, OCH3), 2.42 (q, J = 7.6 Hz, 2H, CH2CH3), 1.12 (t, J = 7.6 Hz, 3H, CH2CH3).

FT-IR (KBr) : 1715 cm⁻¹ (coumarin C=O), 1660 cm⁻¹ (amide C=O), 1590 cm⁻¹ (C=N thiazole).

HRMS (ESI+) : m/z calc. for C17H15N2O4S [M+H]+: 367.0751; found: 367.0754.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows >98% purity, with retention time = 6.7 minutes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group on the chromenone moiety can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

Reduction: The carbonyl groups in the chromenone and thiazole rings can be reduced to alcohols under suitable conditions.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-donating nature of the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of alkylated or acylated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound is investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities. The presence of both chromenone and thiazole moieties, known for their bioactivity, makes it a promising candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies have shown that compounds with similar structures exhibit significant pharmacological activities, including enzyme inhibition and receptor modulation.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the chromenone moiety’s ability to absorb and emit light.

Mechanism of Action

The mechanism of action of N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide involves its interaction with various molecular targets. The chromenone moiety can intercalate with DNA, inhibiting replication and transcription processes. The thiazole ring can interact with enzymes, potentially inhibiting their activity by binding to the active site or allosteric sites.

Comparison with Similar Compounds

N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl) Amides (–8)

- Key Differences : The positional isomerism of the methoxy group (6- vs. 8-methoxy on coumarin) alters electronic properties and steric interactions. For example, NS-5 (8-methoxy derivative) exhibits 85.6% synthesis yield under solvent-free conditions with piperidine catalysis, suggesting favorable reaction kinetics for 8-methoxy analogs .

- Bioactivity : Derivatives like NS-5 demonstrated antimicrobial activity, though the target compound’s 6-methoxy variant may exhibit distinct potency due to altered hydrogen bonding or lipophilicity .

Table 1: Comparison of Coumarin-Thiazole Amide Derivatives

| Compound | Methoxy Position | Yield (%) | Molecular Weight | Notable Bioactivity |

|---|---|---|---|---|

| Target Compound | 6-methoxy | N/A* | ~371.4† | Not reported |

| NS-5 () | 8-methoxy | 85.6 | 358.4 | Antimicrobial activity |

Thiazole-Amides with Varied Coumarin Substituents ()

Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) replace the coumarin core with pyridine and dichlorophenyl groups.

Thiazole-Amides with Non-Coumarin Cores

Anti-Inflammatory Thiazole-Propionamides ()

Compound 21 (3-(4-trimethylsiloxypiperidin-1-yl)-N-(thiazol-2-yl)-propionamide) showed 57.2% carrageenin-induced edema inhibition at 0.2 mmol/kg.

Guanidino-Modified Thiazole-Amides ()

Compounds 15 and 16 (e.g., 2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide) incorporate nitroguanidine side chains, enabling strong hydrogen-bond donor-acceptor interactions.

Spectral Characterization

- Target Compound : Expected to show characteristic ¹H-NMR signals for coumarin (δ 6.5–8.0 ppm), thiazole (δ 7.0–7.5 ppm), and propionamide (δ 1.1–2.5 ppm), akin to ’s use of ¹³C-NMR for confirming thiazole-amide connectivity .

- Contrasts : ’s thioxoacetamide derivatives exhibit distinct IR stretches for C=S bonds (~1200 cm⁻¹), absent in the target compound’s propionamide .

Biological Activity

N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 330.4 g/mol. The compound features a unique combination of a thiazole moiety and a chromen derivative, which is believed to contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the chromen derivative : This is achieved through reactions involving coumarin precursors.

- Thiazole formation : The thiazole ring is synthesized using thiourea and appropriate aldehydes or ketones.

- Amidation : The final step involves coupling the thiazole with propionic acid derivatives to yield the target compound.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Several studies have documented the anticancer properties of thiazole derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : Thiazole-containing compounds are known for their antimicrobial activity. The presence of the methoxy group in this compound may enhance its efficacy against bacterial strains.

- Antioxidant Activity : The chromen moiety contributes to antioxidant properties, which can help mitigate oxidative stress in biological systems.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.

- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 1: Comparison of Biological Activities

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(6-methoxychromen)-thiazolyl)-acetamide | Similar structure with acetamide | Anticancer activity |

| 6-Methoxyflavone | Flavonoid structure | Antioxidant properties |

| Thiazole derivatives | Various substituents | Antimicrobial and anticancer |

Case Study Example

A recent study demonstrated that a related thiazole-coumarin compound exhibited significant cytotoxicity against human glioma cells, with mechanisms involving activation of apoptosis pathways and inhibition of cell proliferation . The study utilized both in vitro assays and in vivo models to validate the efficacy.

Q & A

What synthetic routes are optimal for N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide, and how is reaction progress monitored?

Answer:

The synthesis involves:

Core Formation : Cyclocondensation of 6-methoxycoumarin-3-carbaldehyde with thiosemicarbazide in ethanol under reflux to form the thiazole-coumarin hybrid.

Acylation : Reaction with propionyl chloride in dry dichloromethane using triethylamine as a base at 0–5°C to prevent side reactions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol.

Monitoring : Thin-layer chromatography (TLC) with UV visualization (Rf ~0.5 in ethyl acetate/hexane) and LC-MS for intermediate validation .

How is X-ray crystallography applied to determine the molecular structure and hydrogen bonding patterns?

Answer:

Crystallization : Grow single crystals via slow evaporation from DMF/ethanol (1:3).

Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 292 K.

Structure Solution : Direct methods with SHELXT and refinement via SHELXL (anisotropic displacement parameters).

Analysis : Hydrogen bonding motifs (e.g., R₂²(8) dimers) are identified using graph set theory. ORTEP visualizes dihedral angles (e.g., 15.2° between coumarin and thiazole planes) .

What in vitro assays evaluate α-glucosidase inhibitory activity?

Answer:

Protocol :

Enzyme Solution : α-Glucosidase (0.2 U/mL in phosphate buffer, pH 6.8).

Incubation : Pre-incubate compound (0.1–100 μM) with enzyme (10 min, 37°C).

Substrate Addition : p-Nitrophenyl-α-D-glucopyranoside (5 mM, 30 min incubation).

Termination : Na₂CO₃ (0.1 M).

Measurement : Absorbance at 405 nm; IC₅₀ calculated via nonlinear regression. Positive control: Acarbose (IC₅₀ ~12.5 μM) .

How can molecular docking elucidate the compound’s mechanism of action?

Answer:

Target Selection : Retrieve α-glucosidase structure (PDB ID: 2ZE0).

Ligand Preparation : Optimize compound geometry using Gaussian (DFT, B3LYP/6-31G*).

Docking : AutoDock Vina (grid center: active site residues). Analyze binding poses for hydrogen bonds (e.g., coumarin O with Asp349) and π-π stacking (thiazole with Tyr313).

Validation : Compare with known inhibitors (e.g., miglitol) and validate via molecular dynamics simulations (RMSD < 2.0 Å) .

What strategies optimize structure-activity relationships (SAR) for coumarin-thiazole hybrids?

Answer:

Substituent Variation : Modify coumarin (e.g., methoxy → hydroxyl) and thiazole (e.g., methyl → halogen).

Bioassay Correlation : Test analogs for α-glucosidase inhibition (IC₅₀) and logP (HPLC).

Computational QSAR : Develop models using descriptors like polar surface area and H-bond donors.

Key Finding : Electron-withdrawing groups on thiazole enhance activity (e.g., IC₅₀ = 18.3 μM for nitro derivatives) .

How should discrepancies in biological activity data between analogs be resolved?

Answer:

Purity Verification : HPLC (C18 column, acetonitrile/water gradient, purity >95%).

Assay Conditions : Standardize pH (6.8), temperature (37°C), and enzyme lot.

Statistical Analysis : Use ANOVA with post-hoc Tukey test (p < 0.05).

Case Study : Discrepancies in IC₅₀ values (e.g., 12.5 vs. 45.7 μM) traced to residual DMSO in stock solutions .

How do hydrogen bonding patterns influence solubility and crystal packing?

Answer:

Crystal Analysis : Identify motifs (e.g., C(6) chains via coumarin O–H⋯Nthiazole).

Solubility : Strong intermolecular H-bonds reduce aqueous solubility (e.g., 0.12 mg/mL in PBS).

Modification : Introduce hydrophilic groups (e.g., –SO₃H) to disrupt packing, increasing solubility (0.45 mg/mL) .

What degradation pathways occur under accelerated stability conditions?

Answer:

Stress Testing : Expose to 40°C/75% RH (ICH Q1A guidelines).

Analysis : HPLC (C18, 0.1% TFA/acetonitrile) detects hydrolysis (amide → carboxylic acid) and oxidation (thiazole S→SO).

Kinetics : Pseudo-first-order degradation (t₁/₂ = 14 days at pH 7.4) .

Which computational methods predict pharmacokinetic properties?

Answer:

ADME Prediction : SwissADME for logP (2.1), H-bond acceptors (5), and bioavailability (0.55).

Metabolism : CYP3A4 docking (Glide SP score: −9.2 kcal/mol).

Toxicity : ProTox-II (LD₅₀ = 320 mg/kg, hepatotoxicity alert) .

What in vitro models assess cytotoxicity?

Answer:

Cell Lines : HepG2 (liver) and HEK293 (kidney).

MTT Assay : Incubate with 10–100 μM compound (48 hrs).

Analysis : IC₅₀ > 50 μM indicates low cytotoxicity. Validate via flow cytometry (apoptosis <10%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.